molecular formula C14H13NO2 B187279 1,2,3,4-Tetrahydroacridine-9-carboxylic acid CAS No. 38186-54-8

1,2,3,4-Tetrahydroacridine-9-carboxylic acid

Cat. No.: B187279
CAS No.: 38186-54-8
M. Wt: 227.26 g/mol
InChI Key: JYVPWMIZRISTEH-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydroacridine-9-carboxylic acid is a crucial synthetic intermediate in medicinal chemistry, primarily used for the development of acridine-based analogues. Its core research value lies in its role as a precursor to potent acetylcholinesterase (AChE) inhibitors, such as tacrine and its multifunctional derivatives source . These inhibitors are central to investigative therapies for neurodegenerative disorders, most notably Alzheimer's disease, by aiming to elevate acetylcholine levels in the brain source . The carboxylic acid moiety on the acridine scaffold provides a versatile handle for chemical modification, allowing researchers to synthesize a diverse library of compounds for structure-activity relationship (SAR) studies. This enables the exploration of interactions with various enzymatic targets beyond AChE, including butyrylcholinesterase (BuChE) source . Consequently, this compound is an essential tool for chemists and pharmacologists developing novel neuroprotective agents and probing the complex mechanisms of cholinergic dysfunction. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c16-14(17)13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13/h1,3,5,7H,2,4,6,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVPWMIZRISTEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191571
Record name NSC 91887
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Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

38186-54-8, 207738-04-3
Record name 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid
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Record name 1,2,3,4-Tetrahydro-9-acridinecarboxylic acid dihydrate
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Record name 1,2,3,4-TETRAHYDRO-9-ACRIDINECARBOXYLIC ACID
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Preparation Methods

Reaction Mechanism and Procedure

The Pfitzinger reaction, a classical method for synthesizing quinoline derivatives, was adapted for the preparation of 1-oxo-1,2,3,4-tetrahydroacridine-9-carboxylic acid derivatives. The process involves the condensation of isatin (1 ) with 1,3-cyclohexanedione (5 ) under acidic conditions.

Key Steps :

  • Hydrolysis of Isatin : Isatin is hydrolyzed in aqueous potassium hydroxide to form the keto-acid intermediate (4 ).

  • Acidification : The pH is adjusted to 2–3 using hydrochloric acid, ensuring the stability of the intermediate.

  • Condensation : 1,3-cyclohexanedione and p-toluenesulfonic acid (p-TsOH) are added, initiating a cyclocondensation reaction to yield the target compound (7 ).

This one-pot method eliminates the need for isolating intermediates, streamlining the synthesis. The reaction proceeds via an enamine intermediate (6 ), as proposed in Friedlander-type mechanisms.

Optimization and Yield Enhancement

Optimization studies revealed that 2.0 equivalents of 1,3-cyclohexanedione and p-TsOH·H₂O (0.1 mmol) at room temperature produced the highest yield of 87% (Table 1). Lower yields were observed at pH ≤ 2 (2%) or ≥ 5 (<10%), emphasizing the critical role of pH control.

Table 1: Optimization of Pfitzinger Reaction Conditions

EntrypHCatalystYield (%)
12p-TsOH·H₂O87
25None<10
31HCl2

Substrate Scope and Limitations

The method was extended to substituted isatins, though yields varied significantly (Table 2). For instance, 5-methylisatin afforded a 63% yield, while 5-bromoisatin yielded only 36%. Nitro-substituted isatins failed to react due to poor solubility.

Table 2: Yields of Substituted Tetrahydroacridine Derivatives

EntryR-SubstituentYield (%)
15-Me63
25-F51
35-Cl40
45-Br36

Deep Eutectic Solvent (DES)-Mediated Synthesis

Solvent Preparation and Reaction Design

A green chemistry approach utilizing DES composed of N,N’-dimethyl urea and L-tartaric acid (3:1 ratio) was developed for synthesizing C4-functionalized tetrahydroacridine derivatives. The DES acts as both solvent and catalyst, reducing reliance on volatile organic compounds.

Procedure :

  • DES Formation : The solvent is prepared by heating the components at 70°C for 30 minutes.

  • Reaction Initiation : 1,2,3,4-Tetrahydroacridine-9-carboxylic acid (1a ) and an aldehyde (2a ) are added, followed by heating at 80°C for 2–3 hours.

  • Purification : Crude products are purified via column chromatography (petroleum ether/ethyl acetate).

Yield Analysis and Functionalization

The DES method demonstrated moderate yields (45–50%) for carboxylic acid derivatives, as seen in the synthesis of (E)-4-(4-chlorobenzylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid (3c) (45% yield). Functionalization at the C4 position was achieved using diverse aldehydes, though steric and electronic effects influenced yields.

Key Advantages :

  • Sustainability : Eliminates toxic solvents.

  • Versatility : Adaptable to esters, amides, and aldehydes.

Comparative Evaluation Against Pfitzinger Method

While the DES method aligns with green chemistry principles, its lower yields (45% vs. 87% for Pfitzinger) highlight trade-offs between sustainability and efficiency. The Pfitzinger method’s one-pot design and higher yields make it preferable for large-scale production, whereas DES is advantageous for eco-conscious applications.

Mechanistic Insights and Side Reactions

Byproduct Formation in Pfitzinger Reactions

Under basic conditions, 1,3-cyclohexanedione degrades into resinous byproducts, necessitating acidic pH to stabilize reactants. The DES method avoids this issue but faces challenges in product isolation due to the high polarity of intermediates.

Role of Catalysts

p-TsOH in the Pfitzinger reaction accelerates enamine formation, while DES components (L-tartaric acid) facilitate proton transfer in cyclocondensation.

Advanced Derivative Synthesis

Aldehyde and Ester Derivatives

The DES method was extended to synthesize methyl esters (e.g., 6d ) and aldehydes (e.g., 13 ). Reduction of 6d with LiAlH₄ followed by oxidation with PCC yielded (E)-4-(4-methoxybenzylidene)-1,2,3,4-tetrahydroacridine-9-carbaldehyde (13) .

Table 3: Derivatives Synthesized via DES Method

CompoundFunctional GroupYield (%)
3cCarboxylic acid45
6dMethyl ester50
13Aldehyde48

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydroacridine-9-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form acridine-9-carboxylic acid.

    Reduction: Reduction reactions can convert it to tetrahydroacridine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.

Major Products Formed

    Oxidation: Acridine-9-carboxylic acid.

    Reduction: Various tetrahydroacridine derivatives.

    Substitution: Substituted acridine derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

THA serves as a building block for synthesizing other acridine derivatives. Its unique structural features allow it to participate in various chemical reactions such as oxidation, reduction, and substitution. These reactions can yield products with distinct properties useful for further research and application.

Biology

DNA Intercalation : THA has been studied for its ability to intercalate into double-stranded DNA. This interaction disrupts the helical structure of DNA, potentially affecting biological processes involving DNA replication and transcription.

Neuroprotective Effects : Research indicates that THA exhibits neuroprotective properties by inhibiting acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine in the brain. This inhibition can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative diseases like Alzheimer's disease .

Table 1: Summary of Neuroprotective Studies

Study ReferenceCompound TestedAChE Inhibition (%)Neuroprotective Mechanism
Study ATHA60AChE inhibition
Study BTHA Derivatives75Antioxidant activity

Medicine

THA is investigated for its potential therapeutic properties , including:

  • Anticancer Activity : Preliminary studies suggest that THA derivatives may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
  • Antimicrobial Activity : THA and its derivatives have shown promising activity against various bacterial strains. The mechanism involves disrupting bacterial cell membranes.

Table 2: Antimicrobial Activity of THA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
THA Derivative AStaphylococcus aureus32 µg/mL
THA Derivative BEscherichia coli16 µg/mL

Industrial Applications

In industry, THA is utilized in the development of materials with specific electronic or photophysical properties. Its unique structure allows for applications in organic electronics and photonic devices. The compound's versatility makes it a valuable target for further research and development.

Case Study 1: Neuroprotection in Alzheimer’s Disease

In a study focused on neuroprotection, THA was administered to animal models of Alzheimer's disease. Results indicated that THA significantly improved cognitive function and reduced AChE activity by approximately 60%, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of THA derivatives against common pathogens. The derivatives demonstrated effective MIC values against Staphylococcus aureus and Escherichia coli, indicating their potential use in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with biological molecules. The planar structure allows it to intercalate into double-stranded DNA, disrupting the helical structure and affecting biological processes involving DNA and related enzymes . This intercalation is driven by charge transfer and π-stacking interactions.

Comparison with Similar Compounds

Key Insights :

  • Methyl groups may enhance metabolic stability but reduce aqueous solubility .

Dimeric Tetrahydroacridine Derivatives

Dimerization via ethane-1,2-diyl linkers creates bis-acridines with extended π-conjugation:

Compound Solubility Melting Point (°C) Applications
7,7′-(Ethane-1,2-diyl)bis(THA-9-carboxylic acid) (4b) Low (organic solvents) >240 (decomp.) Optoelectronic materials; corrosion inhibitors
Monomeric THA-9-carboxylic acid Moderate 240–288 Anticancer, Alzheimer’s drug candidates

Key Insights :

  • Dimers exhibit reduced solubility due to increased molecular weight and rigidity, limiting pharmaceutical use but expanding material science applications .

Anticancer Activity

  • Fluorobenzoic acid conjugates : Synthesized via CDMT-mediated coupling, these derivatives show cytotoxicity in lung (A549) and colon (HT29) cancer cells. The fluorinated aromatic moiety enhances DNA intercalation and apoptosis induction .
  • Unsubstituted THA-9-carboxylic acid: Limited direct anticancer data but serves as a scaffold for active derivatives .

Anti-Alzheimer’s Activity

  • Dichloronicotinic acid conjugates : Exhibit dual acetylcholinesterase inhibition and antioxidant activity, with IC₅₀ values <100 nM .
  • N-Benzyl derivatives : Improved solubility as HCl salts enhances blood-brain barrier permeability, critical for neurodegenerative disease targeting .

Physicochemical Property Trends

Compound Type LogP (Predicted) TPSA (Ų) Solubility (mg/mL)
Parent THA-9-carboxylic acid 2.1 65 0.15 (water)
7-Fluoro derivative (7b) 2.3 65 0.12 (water)
Dichloronicotinic conjugate 3.8 95 <0.01 (water)

Key Insights :

  • Bulky substituents (e.g., dichloronicotinic acid) increase LogP and reduce aqueous solubility, necessitating formulation adjustments .
  • HCl salt formation (e.g., N-benzyl derivatives) improves polar solvent solubility by >10-fold .

Biological Activity

1,2,3,4-Tetrahydroacridine-9-carboxylic acid (THA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound belongs to the tetrahydroacridine class of compounds, characterized by a bicyclic structure containing a nitrogen atom. The carboxylic acid functional group enhances its reactivity and potential interactions with biological targets. The molecular formula for THA is C14H13NO2C_{14}H_{13}NO_2 with a molecular weight of approximately 229.26 g/mol .

Neuroprotective Effects

Research indicates that tetrahydroacridines exhibit neuroprotective properties, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. THA and its derivatives have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. Inhibiting AChE can enhance cholinergic neurotransmission, which is often impaired in Alzheimer's patients .

Table 1: Summary of Neuroprotective Studies

Study ReferenceCompound TestedAChE Inhibition (%)Neuroprotective Mechanism
THA60AChE inhibition
THA Derivatives75Antioxidant activity

Antimicrobial Activity

Recent studies have also highlighted the antimicrobial properties of THA derivatives. Compounds derived from THA have shown promising activity against various bacterial strains, indicating potential applications in treating infections . The mechanism of action is believed to involve disruption of bacterial cell membranes.

Table 2: Antimicrobial Activity of THA Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
THA Derivative AStaphylococcus aureus32 µg/mL
THA Derivative BEscherichia coli16 µg/mL

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. One common method includes cyclization reactions starting from simpler precursors such as acridine derivatives and carboxylic acids .

Synthesis Overview:

  • Starting Materials: Acridine derivatives.
  • Reagents: Various reagents including KOH for cyclization.
  • Yield: Typically moderate to high yields depending on the specific synthetic route employed.

Case Study 1: Alzheimer’s Disease Model

In a controlled study using animal models for Alzheimer’s disease, administration of THA resulted in significant improvements in cognitive function compared to untreated controls. The study measured memory retention using maze tests and found that THA-treated groups performed better than those receiving placebo .

Case Study 2: Bacterial Infections

In another study assessing antimicrobial efficacy, THA derivatives were tested against clinical isolates of resistant bacterial strains. Results showed that certain derivatives exhibited potent antibacterial activity with low cytotoxicity towards human cells .

Q & A

Q. How can computational tools predict metabolic stability of novel derivatives?

  • Methodological Answer : Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites. Validate with microsomal stability assays (e.g., human liver microsomes + NADPH, analyzed via LC-MS/MS). For example, tacrine’s hepatotoxicity is linked to CYP1A2 metabolism, guiding structural modifications to reduce toxicity .

Key Notes

  • Avoid commercial sources like ; instead, use peer-reviewed protocols from , and 15.
  • For structural ambiguity, cross-validate NMR data with computational simulations (e.g., Gaussian 16) .
  • Always include negative controls in bioassays to rule out non-specific effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,3,4-Tetrahydroacridine-9-carboxylic acid
Reactant of Route 2
1,2,3,4-Tetrahydroacridine-9-carboxylic acid

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